molecular formula C17H16N2O5S2 B2415831 (Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 955219-29-1

(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2415831
CAS No.: 955219-29-1
M. Wt: 392.44
InChI Key: FMDGOKVUBSVVHK-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C17H16N2O5S2 . It’s a versatile compound with potential applications in scientific research.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a methoxy group, a phenylsulfonyl group, and an imino group attached to a benzo[d]thiazol-3(2H)-yl)acetate core .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives are often synthesized through various chemical reactions involving benzo[d]thiazoles. For example, Uma et al. (2017) explored the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, demonstrating the versatility of benzo[d]thiazol in synthetic chemistry (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

  • Chemical Properties and Structural Analysis : The compound's derivatives have been structurally characterized using various spectroscopic techniques, confirming their chemical structures. For example, Mohamed (2014) detailed the synthesis and structural analysis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2014).

Applications in Antibacterial Studies

  • Antimicrobial Properties : The derivatives of this compound have shown potential in antimicrobial applications. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating significant antimicrobial activity against various bacterial strains (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

Involvement in Pharmaceutical Synthesis

  • Pharmaceutical Intermediate : Some derivatives of this compound have been used as intermediates in the synthesis of pharmaceuticals, particularly antibiotics. For example, the work by Liu Qian-chun (2010) describes the synthesis of an intermediate for Cefixime, an antibiotic, highlighting the relevance of such compounds in drug synthesis (Liu Qian-chun, 2010).

  • Role in Drug Development : The compound's derivatives are instrumental in developing new drug molecules with potential therapeutic applications. Ali et al. (2012) investigated iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors, a target for treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Properties

IUPAC Name

methyl 2-[(2Z)-2-(benzenesulfonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-12-8-9-14-15(10-12)25-17(19(14)11-16(20)24-2)18-26(21,22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGOKVUBSVVHK-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(/C(=N/S(=O)(=O)C3=CC=CC=C3)/S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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